molecular formula C48H39N3 B3362780 2-(Diphenylamino)-7-[4-(1-phenyl-1H-benzoimidazole-2-yl)phenyl]-9,9-diethyl-9H-fluorene CAS No. 1010821-26-7

2-(Diphenylamino)-7-[4-(1-phenyl-1H-benzoimidazole-2-yl)phenyl]-9,9-diethyl-9H-fluorene

Cat. No.: B3362780
CAS No.: 1010821-26-7
M. Wt: 657.8 g/mol
InChI Key: AQDGGHZBQFQCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diphenylamino)-7-[4-(1-phenyl-1H-benzoimidazole-2-yl)phenyl]-9,9-diethyl-9H-fluorene is an intriguing organic compound with a complex structure that has garnered attention for its unique properties and potential applications. This compound features an integration of diphenylamino and benzimidazole groups attached to a fluorene core, showcasing a combination of aromaticity and electronic characteristics that are useful in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-(Diphenylamino)-7-[4-(1-phenyl-1H-benzoimidazole-2-yl)phenyl]-9,9-diethyl-9H-fluorene, multiple steps and precise reaction conditions are required. A typical synthetic route might involve:

  • Formation of the fluorene core: : Using a diethyl derivative of fluorene.

  • Introduction of diphenylamino groups: : Achieved through nucleophilic substitution reactions.

  • Synthesis of the benzimidazole moiety: : Often constructed via condensation reactions involving o-phenylenediamine and carboxylic acids or derivatives.

  • Final coupling: : Linking the benzimidazole and diphenylamino functionalities to the fluorene core using palladium-catalyzed cross-coupling reactions or other suitable methods.

Industrial Production Methods

While the lab-scale synthesis involves meticulous steps, industrial production methods would likely optimize these reactions for scalability and cost-efficiency. High-yield, eco-friendly catalysts and continuous flow reactors might be employed to streamline the synthesis, reduce waste, and enhance production rates.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation, potentially leading to modified electronic properties and structural changes.

  • Reduction: : Reduction reactions might influence the aromatic stability and electronic distribution within the molecule.

  • Substitution: : The aromatic rings in the compound are sites for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions Used

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Catalysts for Substitution: : Palladium on carbon, copper iodide.

Major Products Formed from These Reactions

  • Oxidation: : Formation of quinones or other oxygenated derivatives.

  • Reduction: : Simplified aromatic systems or hydrogenated derivatives.

  • Substitution: : Halogenated or alkylated derivatives, depending on the substituents used.

Scientific Research Applications

Chemistry

The compound's unique structure makes it valuable in organic electronics and photonics, where it can be used as a component in light-emitting diodes (LEDs) or organic photovoltaic cells

Biology

Its potential as a biological probe is being explored, especially in fluorescence-based assays. The compound's ability to interact with biomolecules and its distinctive fluorescence characteristics make it useful in imaging and diagnostic applications.

Medicine

Research is ongoing to investigate its potential therapeutic properties. Compounds with similar structures have shown promise in anticancer and antimicrobial studies, suggesting that 2-(Diphenylamino)-7-[4-(1-phenyl-1H-benzoimidazole-2-yl)phenyl]-9,9-diethyl-9H-fluorene could have similar benefits.

Industry

Beyond electronics and photonics, the compound might be used in the production of specialty chemicals, dyes, and pigments due to its stable aromatic structure and vibrant colors.

Mechanism of Action

Mechanism by which the Compound Exerts Its Effects

The compound’s effects are largely dictated by its ability to participate in electron transfer processes, interact with other aromatic systems, and engage in π-π stacking interactions. These mechanisms are essential in its roles in electronic devices and biological systems.

Molecular Targets and Pathways Involved

In biological systems, the compound may target nucleic acids or proteins, altering their function through binding and disrupting normal cellular processes. In electronic applications, the pathways involve efficient charge transport and light emission mechanisms facilitated by its extended conjugation and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diphenylamino)-9,9-dimethyl-9H-fluorene

  • 2-(Phenylamino)-7-(1-phenyl-1H-benzimidazole-2-yl)-9,9-dimethyl-9H-fluorene

  • 7-(1-phenyl-1H-benzimidazole-2-yl)-9,9-dipropyl-9H-fluorene

Uniqueness of 2-(Diphenylamino)-7-[4-(1-phenyl-1H-benzoimidazole-2-yl)phenyl]-9,9-diethyl-9H-fluorene

The distinct combination of diphenylamino and benzimidazole groups attached to the diethyl-substituted fluorene core offers a unique balance of electronic properties and steric effects. This makes it particularly suitable for applications requiring specific electronic characteristics and stability.

This compound's versatility and wide range of applications highlight its importance in both scientific research and industrial applications. Its unique structure and properties make it a subject of ongoing interest in various fields.

Properties

IUPAC Name

9,9-diethyl-N,N-diphenyl-7-[4-(1-phenylbenzimidazol-2-yl)phenyl]fluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H39N3/c1-3-48(4-2)43-32-36(34-24-26-35(27-25-34)47-49-45-22-14-15-23-46(45)51(47)39-20-12-7-13-21-39)28-30-41(43)42-31-29-40(33-44(42)48)50(37-16-8-5-9-17-37)38-18-10-6-11-19-38/h5-33H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDGGHZBQFQCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5N4C6=CC=CC=C6)C7=C1C=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H39N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diphenylamino)-7-[4-(1-phenyl-1H-benzoimidazole-2-yl)phenyl]-9,9-diethyl-9H-fluorene
Reactant of Route 2
Reactant of Route 2
2-(Diphenylamino)-7-[4-(1-phenyl-1H-benzoimidazole-2-yl)phenyl]-9,9-diethyl-9H-fluorene
Reactant of Route 3
Reactant of Route 3
2-(Diphenylamino)-7-[4-(1-phenyl-1H-benzoimidazole-2-yl)phenyl]-9,9-diethyl-9H-fluorene
Reactant of Route 4
Reactant of Route 4
2-(Diphenylamino)-7-[4-(1-phenyl-1H-benzoimidazole-2-yl)phenyl]-9,9-diethyl-9H-fluorene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Diphenylamino)-7-[4-(1-phenyl-1H-benzoimidazole-2-yl)phenyl]-9,9-diethyl-9H-fluorene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(Diphenylamino)-7-[4-(1-phenyl-1H-benzoimidazole-2-yl)phenyl]-9,9-diethyl-9H-fluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.